molecular formula C17H20ClN5O B15109091 [1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine

[1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine

Cat. No.: B15109091
M. Wt: 345.8 g/mol
InChI Key: GIESQZZLLCGXCS-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrazolo[4,5-e]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine typically involves the following steps:

    Formation of the pyrazolo[4,5-e]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the substituents on the pyrazolo[4,5-e]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkylating agents, halogenating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine is used as a building block for the synthesis of more complex molecules

Biology

This compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It can be used to study the inhibition of specific enzymes involved in disease pathways, providing insights into the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and potentially leading to therapeutic benefits in diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a fused heterocyclic ring system and are investigated for their potential as enzyme inhibitors.

Uniqueness

What sets [1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H20ClN5O

Molecular Weight

345.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H20ClN5O/c1-12(2)24-9-3-8-19-16-15-10-22-23(17(15)21-11-20-16)14-6-4-13(18)5-7-14/h4-7,10-12H,3,8-9H2,1-2H3,(H,19,20,21)

InChI Key

GIESQZZLLCGXCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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